molecular formula C6H16ClNO B2831917 3-Amino-4-methylpentan-1-ol hydrochloride CAS No. 2416230-14-1

3-Amino-4-methylpentan-1-ol hydrochloride

Cat. No.: B2831917
CAS No.: 2416230-14-1
M. Wt: 153.65
InChI Key: ZAQOIAYHBXCGIO-UHFFFAOYSA-N
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Description

3-Amino-4-methylpentan-1-ol hydrochloride is a chemical compound with the molecular formula C6H16ClNO. It is a derivative of pentanol, featuring an amino group and a methyl group on the carbon chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methylpentan-1-ol hydrochloride typically involves the reaction of 4-methylpentan-1-ol with ammonia in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as distillation, crystallization, and purification to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methylpentan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-Amino-4-methylpentan-1-ol hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of 3-Amino-4-methylpentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The compound may also participate in metabolic pathways, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-methylpentan-1-ol
  • 4-Methylpentan-1-ol
  • 3-Aminopentanol

Uniqueness

3-Amino-4-methylpentan-1-ol hydrochloride is unique due to the presence of both an amino group and a methyl group on the carbon chain, which imparts distinct chemical properties. This makes it a valuable compound in research and industrial applications, offering different reactivity and functionality compared to its analogs.

Biological Activity

3-Amino-4-methylpentan-1-ol hydrochloride, also known as (R)-3-amino-4-methylpentan-1-ol hydrochloride, is a compound with notable biological activities that make it significant in various fields, including medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₅H₁₄ClN₃O
  • Molecular Weight : Approximately 139.64 g/mol

This compound features an amino group and a hydroxyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Interactions : The amino group can form hydrogen bonds or ionic interactions with active sites on enzymes, influencing their catalytic activity.
  • Receptor Binding : The hydroxyl group can participate in hydrogen bonding, facilitating binding to specific receptors involved in neurotransmission and other cellular processes.
  • Nucleophilic Activity : The hydroxyl group acts as a nucleophile in enzymatic reactions, potentially modulating metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases.
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, indicating potential applications in combating bacterial infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectivePotential protective effects on neuronal cells
AntimicrobialInhibition of bacterial growth
Enzyme ModulationInfluences enzyme activity through molecular binding

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Neuroprotection Studies : Research has demonstrated that derivatives of this compound can protect neuronal cells from apoptosis induced by oxidative stress. This suggests a mechanism where the compound mitigates damage from reactive oxygen species (ROS) .
  • Antimicrobial Testing : In vitro assays have shown that this compound exhibits significant antimicrobial activity against various bacterial strains, indicating its potential as a therapeutic agent .
  • Enzymatic Activity Modulation : Studies have indicated that the compound can modulate the activity of certain enzymes involved in metabolic pathways, suggesting its utility in metabolic research and drug development .

Applications in Research and Industry

The unique properties of this compound make it valuable in several applications:

  • Medicinal Chemistry : As an intermediate in the synthesis of pharmaceuticals targeting neurological conditions.
  • Organic Synthesis : Serves as a building block for complex organic molecules used in drug development.
  • Peptide Synthesis : Utilized in the synthesis of peptides due to its favorable reactivity and ability to form stable adducts .

Properties

IUPAC Name

3-amino-4-methylpentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-5(2)6(7)3-4-8;/h5-6,8H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSHCPKBDXKMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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